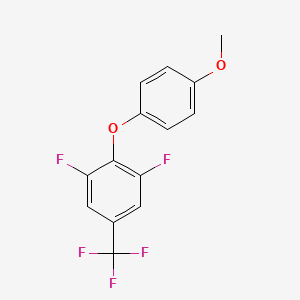
1,3-Difluoro-2-(4-methoxyphenoxy)-5-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Difluoro-2-(4-methoxyphenoxy)-5-(trifluoromethyl)benzene is an organic compound that belongs to the class of aromatic ethers. This compound features a benzene ring substituted with fluorine, methoxyphenoxy, and trifluoromethyl groups. Such compounds are often of interest in various fields of chemistry and materials science due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-2-(4-methoxyphenoxy)-5-(trifluoromethyl)benzene typically involves multiple steps:
Starting Materials: The synthesis may start with a fluorinated benzene derivative.
Substitution Reactions: Introduction of the methoxyphenoxy group can be achieved through nucleophilic aromatic substitution.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3).
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Difluoro-2-(4-methoxyphenoxy)-5-(trifluoromethyl)benzene can undergo various chemical reactions:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: Reduction reactions can target the aromatic ring or the substituents.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol, while substitution of fluorine atoms can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of pharmaceuticals or agrochemicals.
Medicine: Investigated for its biological activity and potential therapeutic effects.
Industry: Utilized in the production of advanced materials or as a specialty chemical.
Wirkmechanismus
The mechanism of action of 1,3-Difluoro-2-(4-methoxyphenoxy)-5-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of fluorine atoms can enhance the compound’s stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Difluoro-2-(4-hydroxyphenoxy)-5-(trifluoromethyl)benzene: Similar structure but with a hydroxy group instead of a methoxy group.
1,3-Difluoro-2-(4-methoxyphenoxy)-4-(trifluoromethyl)benzene: Similar structure but with different substitution patterns.
Uniqueness
1,3-Difluoro-2-(4-methoxyphenoxy)-5-(trifluoromethyl)benzene is unique due to its specific substitution pattern, which can influence its chemical reactivity and physical properties. The combination of fluorine, methoxy, and trifluoromethyl groups can impart unique characteristics such as increased lipophilicity and metabolic stability.
Eigenschaften
Molekularformel |
C14H9F5O2 |
|---|---|
Molekulargewicht |
304.21 g/mol |
IUPAC-Name |
1,3-difluoro-2-(4-methoxyphenoxy)-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H9F5O2/c1-20-9-2-4-10(5-3-9)21-13-11(15)6-8(7-12(13)16)14(17,18)19/h2-7H,1H3 |
InChI-Schlüssel |
SDEXNNPBFWAFPM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)OC2=C(C=C(C=C2F)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,2,2-Trifluoro-1-[2-fluoro-3-(trifluoromethoxy)phenyl]ethanone](/img/structure/B15291800.png)
![(2S,3S,4S)-2-cyano-3-[4-[2-(3-fluorophenyl)ethynyl]phenyl]-4-(hydroxymethyl)-N-propylazetidine-1-carboxamide](/img/structure/B15291804.png)

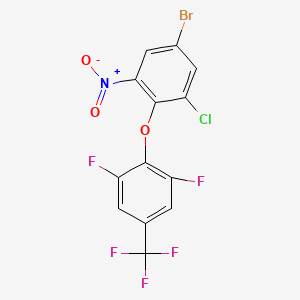
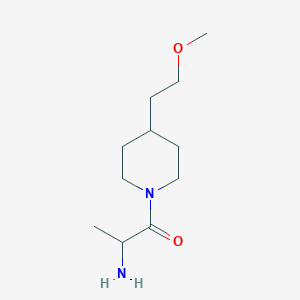
![tert-butyl N-[(2R,4R,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B15291837.png)
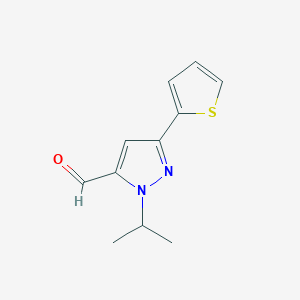

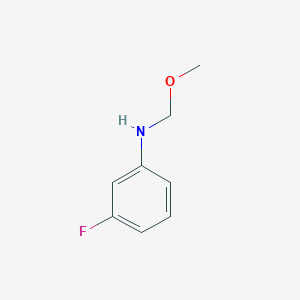
![2-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylacetonitrile](/img/structure/B15291871.png)
![2-[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]ethylphosphonic acid](/img/structure/B15291872.png)

